molecular formula C17H14ClN3 B11691077 N-[(E)-(4-chlorophenyl)methylidene]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-[(E)-(4-chlorophenyl)methylidene]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11691077
M. Wt: 295.8 g/mol
InChI Key: SVCLLGNNSSQZNX-XDHOZWIPSA-N
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Description

(E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group and a prop-2-en-1-yl substituent attached to a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

    Alkylation with Prop-2-en-1-yl Group: The final step involves the alkylation of the benzodiazole core with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the nitro group (if present) on the chlorophenyl ring, converting it to an amine.

    Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

(E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • **1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE (without the (E) configuration)
  • **1-(4-CHLOROPHENYL)-N-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANIMINE (with different substituents on the benzodiazole ring)

Uniqueness: The (E) configuration of the compound imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This configuration can lead to differences in biological activity and selectivity compared to its isomers or analogs.

Properties

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(1-prop-2-enylbenzimidazol-2-yl)methanimine

InChI

InChI=1S/C17H14ClN3/c1-2-11-21-16-6-4-3-5-15(16)20-17(21)19-12-13-7-9-14(18)10-8-13/h2-10,12H,1,11H2/b19-12+

InChI Key

SVCLLGNNSSQZNX-XDHOZWIPSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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